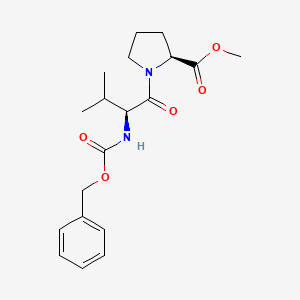![molecular formula C15H13ClO2 B7960062 Methyl 2-[4-(4-chlorophenyl)phenyl]acetate](/img/structure/B7960062.png)
Methyl 2-[4-(4-chlorophenyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(4-chlorophenyl)phenyl]acetate: is an organic compound characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Friedel-Crafts Acylation: : One common method for synthesizing Methyl 2-[4-(4-chlorophenyl)phenyl]acetate involves the Friedel-Crafts acylation of 4-chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction, where phenylmagnesium bromide reacts with 4-chlorobenzophenone to form the corresponding alcohol. This intermediate is then oxidized to the ketone, which is subsequently esterified with methanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 2-[4-(4-chlorophenyl)phenyl]acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent for converting esters to alcohols.
-
Substitution: : The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common reactions, with reagents such as chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) respectively.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Cl₂ in the presence of a catalyst like FeCl₃ for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-[4-(4-chlorophenyl)phenyl]acetate serves as a building block for more complex molecules
Biology and Medicine
This compound is investigated for its potential pharmacological properties. Derivatives of this compound have shown promise as anti-inflammatory and analgesic agents. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry
In the materials science field, this compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with specific mechanical and thermal characteristics.
Mechanism of Action
The mechanism by which Methyl 2-[4-(4-chlorophenyl)phenyl]acetate exerts its effects involves interactions with various molecular targets. In pharmacological applications, it may interact with enzymes or receptors, modulating biological pathways. The exact pathways depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(4-fluorophenyl)phenyl]acetate
- Methyl 2-[4-(4-bromophenyl)phenyl]acetate
- Methyl 2-[4-(4-methylphenyl)phenyl]acetate
Uniqueness
Methyl 2-[4-(4-chlorophenyl)phenyl]acetate is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical structure allows for diverse reactivity and potential therapeutic benefits, making it a compound of considerable interest in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSXLKIUCAUDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
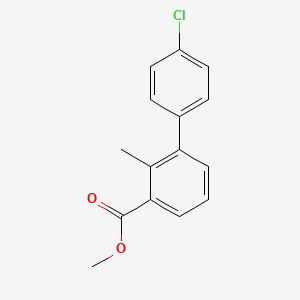
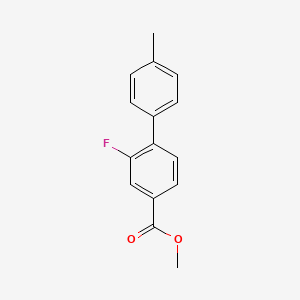
![Methyl 4-fluoro-3-[2-(hydroxymethyl)phenyl]benzoate](/img/structure/B7959994.png)
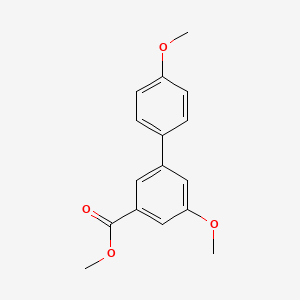
![Methyl 2-chloro-4-[4-(methylsulfanyl)phenyl]benzoate](/img/structure/B7960001.png)
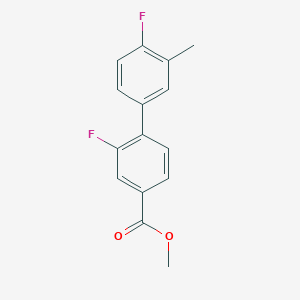
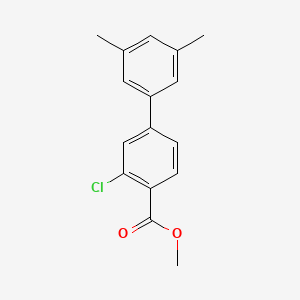
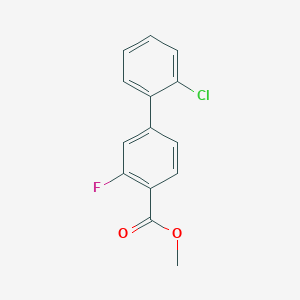
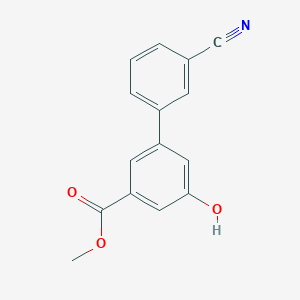
![Methyl 6-[4-(benzyloxy)phenyl]pyridine-3-carboxylate](/img/structure/B7960037.png)
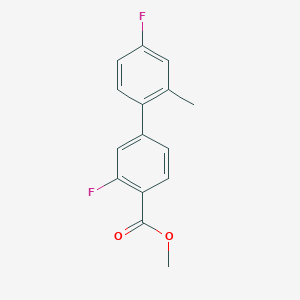
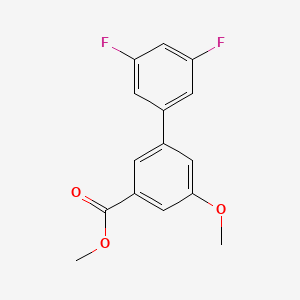
![Methyl 2-(3-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate](/img/structure/B7960060.png)
